molecular formula C5H11NO2 B11966485 N-(3-methoxypropyl)formamide CAS No. 71172-42-4

N-(3-methoxypropyl)formamide

Cat. No.: B11966485
CAS No.: 71172-42-4
M. Wt: 117.15 g/mol
InChI Key: VTQINHDYJQCMGU-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)formamide is an organic compound with the molecular formula C5H11NO2 It is a formamide derivative, characterized by the presence of a formyl group attached to a nitrogen atom, which is further connected to a 3-methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methoxypropyl)formamide can be synthesized through the formylation of 3-methoxypropylamine. One common method involves the reaction of 3-methoxypropylamine with formic acid under solvent-free conditions. The reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide in good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reaction parameters can be fine-tuned to meet industrial standards and requirements.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The formamide group can participate in substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted formamides or other derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxypropyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other formamide derivatives and related compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formamides.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. Additionally, the 3-methoxypropyl group can modulate the compound’s solubility and reactivity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-dimethylaminopropyl)formamide
  • N-(3-diethylaminopropyl)formamide
  • N-(3-methyl-2-pyridyl)formamide
  • N,N-(2-hydroxyethyl)formamide

Uniqueness

N-(3-methoxypropyl)formamide is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(3-methoxypropyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-4-2-3-6-5-7/h5H,2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQINHDYJQCMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325150
Record name N-(3-methoxypropyl)formamide
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Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-42-4
Record name N-(3-Methoxypropyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71172-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(3-methoxypropyl)formamide
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Record name N-(3-METHOXYPROPYL)-FORMAMIDE
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